

Is LY3154885 commercially available for research?

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Compound of Interest

Compound Name: LY3154885

Cat. No.: B11935418

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LY3154885: A Technical Guide for Researchers

Commercial Availability for Research: **LY3154885** is commercially available for research purposes through various biochemical suppliers.[1] It is important to note that this compound is intended for laboratory research use only and not for human consumption.

This technical guide provides an in-depth overview of **LY3154885**, a positive allosteric modulator (PAM) of the dopamine D1 receptor, designed for researchers, scientists, and drug development professionals.

Core Concepts: Mechanism of Action

LY3154885 is an orally active, potent, and selective positive allosteric modulator of the human dopamine D1 receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, **LY3154885** binds to a distinct allosteric site. This binding enhances the receptor's response to the endogenous neurotransmitter, dopamine. This modulation occurs without intrinsic agonist activity, meaning **LY3154885** does not activate the D1 receptor in the absence of dopamine.[3] The primary mechanism involves potentiation of the dopamine-induced G-protein-mediated signaling cascade.

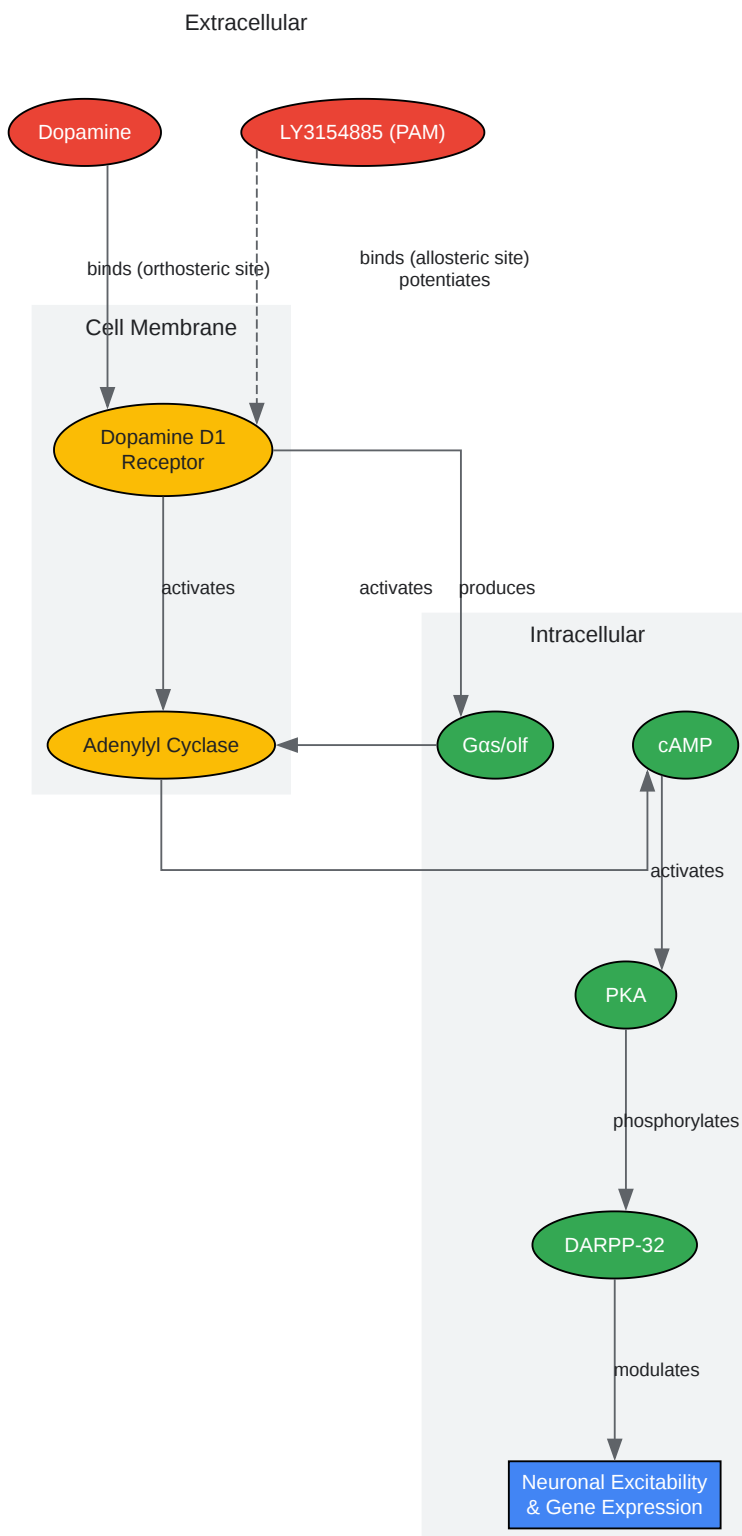
The development of **LY3154885** was driven by the need for a D1 PAM with an improved drug-drug interaction (DDI) profile.[2] Its predecessor, mevidalen (LY3154207), is primarily metabolized by the cytochrome P450 enzyme CYP3A4, posing a risk for DDIs. In contrast,

LY3154885 is predominantly metabolized by UDP-glucuronosyltransferase (UGT), which is expected to lower the clinical risk of such interactions.[2][4]

Signaling Pathway

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the G α s/olf subunit.[5] Upon activation by dopamine, the D1 receptor undergoes a conformational change, leading to the activation of G α s/olf. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[6] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[7][8] The phosphorylation of these targets ultimately modulates neuronal excitability and gene expression. **LY3154885**, as a PAM, enhances the efficiency of this signaling cascade in the presence of dopamine.

Dopamine D1 Receptor Signaling Pathway with LY3154885

[Click to download full resolution via product page](#)Dopamine D1 Receptor Signaling Pathway with **LY3154885**.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological properties of **LY3154885**.

Table 1: In Vitro Pharmacology of **LY3154885**

Assay	Cell Line	Parameter	Value	Reference
D1 PAM Potency (cAMP)	HEK293 (human D1)	EC50	11.7 nM	[2]
D1 PAM Fold Shift	HEK293 (human D1)	Fold Shift in Dopamine Potency	~10-fold	[2]
Intrinsic Activity	HEK293 (human D1)	% of Dopamine Emax	<10%	[2]
D5 PAM Potency (cAMP)	HEK293 (human D5)	EC50	>10 µM	[2]
Off-target Binding	Panel of receptors, ion channels, transporters	Ki or IC50	>10 µM	[2]

Table 2: In Vivo Pharmacokinetics of **LY3154885** in Rats and Dogs

Species	Dose (mg/kg)	Route	Tmax (h)	Cmax (ng/mL)	AUC0-inf (ng*h/mL)	t1/2 (h)	Reference
Rat	1	PO	1.0	123	456	2.5	[2]
Dog	0.3	PO	1.5	89	432	3.8	[2]

Experimental Protocols

In Vitro D1 PAM cAMP Assay

This protocol outlines the methodology for assessing the positive allosteric modulation of the human dopamine D1 receptor by **LY3154885** using a cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay.

Objective: To determine the EC₅₀ of **LY3154885** for potentiating dopamine-induced cAMP production in cells expressing the human D1 receptor.

Materials:

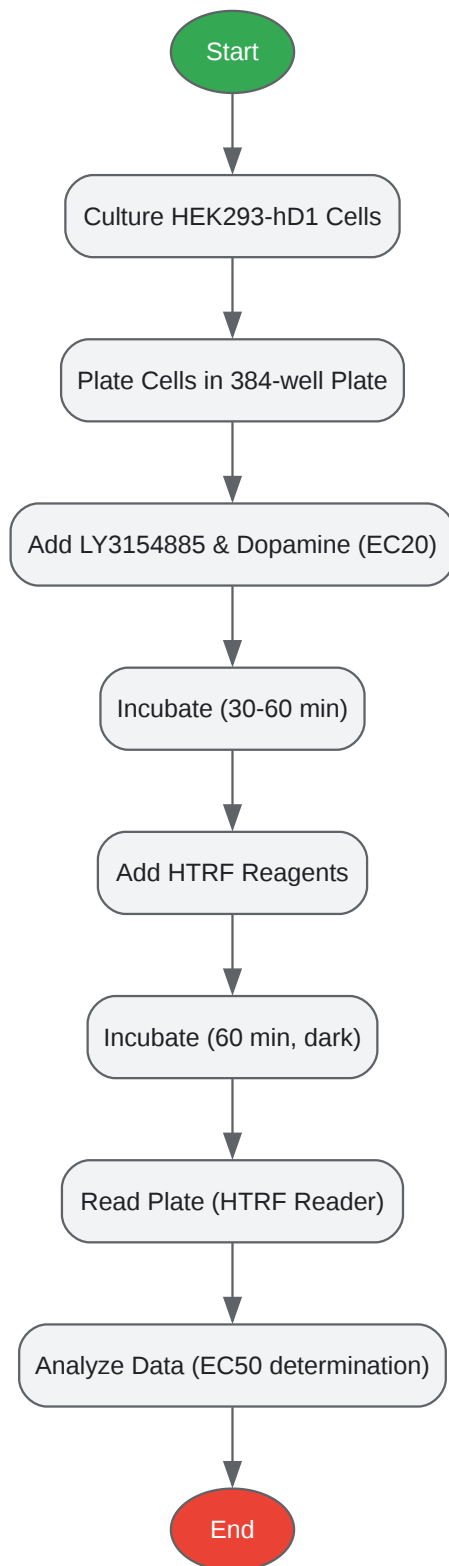
- HEK293 cells stably expressing the human dopamine D1 receptor.
- Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
- Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 μ M IBMX).
- Dopamine hydrochloride solution.
- **LY3154885** solution.
- cAMP HTRF assay kit (e.g., from Cisbio).
- 384-well white microplates.
- HTRF-compatible plate reader.

Procedure:

- Cell Culture: Culture HEK293-hD1 cells in appropriate medium until they reach 80-90% confluency.
- Cell Plating: Harvest cells and resuspend in assay buffer. Seed the cells into a 384-well white microplate at a density of approximately 2,000-5,000 cells per well.
- Compound Addition:
 - Prepare serial dilutions of **LY3154885** in assay buffer.

- Prepare a fixed, sub-maximal concentration (EC20) of dopamine in assay buffer.
- Add the **LY3154885** dilutions to the wells.
- Immediately add the dopamine EC20 solution to the wells. For determining intrinsic agonist activity, add **LY3154885** in the absence of dopamine.
- Incubation: Incubate the plate at room temperature for 30-60 minutes.
- cAMP Detection: Add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's instructions.
- Second Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
- Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
- Data Analysis: Calculate the HTRF ratio ($665 \text{ nm} / 620 \text{ nm} * 10,000$). Plot the HTRF ratio against the log concentration of **LY3154885** and fit the data to a four-parameter logistic equation to determine the EC50.

Experimental Workflow: In Vitro D1 PAM cAMP Assay

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Experimental Workflow for In Vitro D1 PAM cAMP Assay.

In Vivo Assessment of Locomotor Activity in Mice

This protocol describes a method to evaluate the in vivo efficacy of **LY3154885** by measuring its effect on locomotor activity in mice.

Objective: To assess the ability of **LY3154885** to modulate dopamine-dependent locomotor behavior.

Materials:

- Male C57BL/6J mice (or other appropriate strain).
- **LY3154885**.
- Vehicle solution (e.g., 1% HEC, 0.25% Tween 80, 0.05% antifoam in distilled water).
- Open-field activity chambers equipped with infrared beams.
- Oral gavage needles.

Procedure:

- Acclimation: Acclimate mice to the housing facility for at least one week. On the day of the experiment, acclimate the mice to the testing room for at least 60 minutes.
- Habituation: Place individual mice into the open-field chambers and allow them to habituate for 30-60 minutes.
- Dosing:
 - Prepare a formulation of **LY3154885** in the vehicle at the desired concentrations.
 - Administer **LY3154885** or vehicle to the mice via oral gavage (p.o.).
- Data Collection: Immediately after dosing, return the mice to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) continuously for a predefined period (e.g., 2-4 hours).

- Data Analysis: Analyze the locomotor activity data in time bins (e.g., 10-minute intervals). Compare the activity of the **LY3154885**-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Conclusion

LY3154885 is a valuable research tool for investigating the therapeutic potential of dopamine D1 receptor positive allosteric modulation. Its improved DDI profile compared to earlier D1 PAMs makes it a more attractive candidate for further preclinical and potentially clinical investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the pharmacology and in vivo effects of this compound.

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